![molecular formula C22H19ClN4O4 B2438089 N-(2,5-dimetoxifenil)-2-{2-[3-(3-clorofenil)-1,2,4-oxadiazol-5-il]-1H-pirrol-1-il}acetamida CAS No. 1261011-39-5](/img/structure/B2438089.png)
N-(2,5-dimetoxifenil)-2-{2-[3-(3-clorofenil)-1,2,4-oxadiazol-5-il]-1H-pirrol-1-il}acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups and structural features. It includes a 1,2,4-oxadiazole ring, a pyrrole ring, a chlorophenyl group, and a dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central 1,2,4-oxadiazole and pyrrole rings. The presence of the chlorophenyl and dimethoxyphenyl groups could potentially influence the overall shape and electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-oxadiazole and pyrrole rings, as well as the electron-withdrawing chloro group and electron-donating methoxy groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 1,2,4-oxadiazole and pyrrole rings, as well as the various functional groups, could influence its solubility, melting point, and other properties .Aplicaciones Científicas De Investigación
- El compuesto ha sido investigado por sus propiedades anticonvulsivas. En modelos animales, demostró eficacia contra las convulsiones inducidas por electrochoque máximo (MES), psicomotor (6 Hz, 32 mA) y pentylenetetrazol subcutáneo (sc PTZ). Notablemente, un derivado—3-(2-clorofenil)-1-{2-[4-(4-fluorofenil)piperazin-1-il]-2-oxoetil}-pirrolidina-2,5-diona—mostró mejores valores de ED50 e índice protector que el fármaco de referencia ácido valproico .
- Dado que los fármacos anticonvulsivos a menudo muestran eficacia en el manejo del dolor neuropático, los investigadores exploraron la actividad antinociceptiva de dos compuestos prometedores derivados de esta estructura: 3-(2-clorofenil)-1-{2-[4-(4-fluorofenil)piperazin-1-il]-2-oxoetil}-pirrolidina-2,5-diona (Compuesto 6) y otro compuesto (Compuesto 19). Estos se probaron en el modelo de formalina de dolor tónico .
- El Compuesto 6 probablemente interactúa con los canales de sodio sensibles al voltaje neuronal (sitio 2) y los canales de calcio tipo L. Estas interacciones contribuyen a sus efectos anticonvulsivos .
- Los estudios in vitro evaluaron la afinidad del Compuesto 6 y el Compuesto 19 para los canales de sodio y calcio regulados por voltaje, así como para los receptores GABA A y TRPV1. El Compuesto 6 mostró una afinidad de unión prometedora, lo que sugiere su potencial como agente anticonvulsivo .
- Si bien no está directamente relacionado con el diseño original del compuesto, es interesante notar que ciertas estructuras químicas pueden exhibir efectos citotóxicos y antitumorales. Por ejemplo, se han diseñado, sintetizado y evaluado otros derivados como los compuestos de [1,2,4]triazolo[4,3-a]quinoxalina contra líneas celulares cancerosas . Sin embargo, la actividad antitumoral de este compuesto específico aún está por explorarse.
- Algunos compuestos con estructuras similares han mostrado actividades de intercalación de ADN. Por ejemplo, los derivados de [1,2,4]triazolo[4,3-a]quinoxalina se estudiaron por sus modos de unión con los sitios activos del ADN. El Compuesto 12d demostró una potente intercalación con el ADN, comparable a la doxorubicina .
Actividad Anticonvulsiva
Potencial Analgésico
Mecanismo Molecular de Acción
Afinidad de Unión del Canal Iónico
Citotoxicidad y Actividad Antitumoral
Actividades de Intercalación de ADN
En resumen, las propiedades multifacéticas de este compuesto justifican una mayor investigación en diversas aplicaciones biomédicas. Los investigadores continúan explorando su potencial en la terapia anticonvulsiva, el manejo del dolor e incluso el tratamiento del cáncer. Tenga en cuenta que se necesitan estudios adicionales para comprender completamente sus mecanismos y beneficios terapéuticos. 🌟 !
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4/c1-29-16-8-9-19(30-2)17(12-16)24-20(28)13-27-10-4-7-18(27)22-25-21(26-31-22)14-5-3-6-15(23)11-14/h3-12H,13H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFSZNWRZUXPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(tert-butyl)urea](/img/structure/B2438006.png)
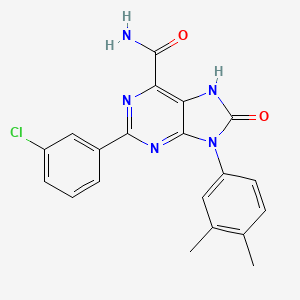
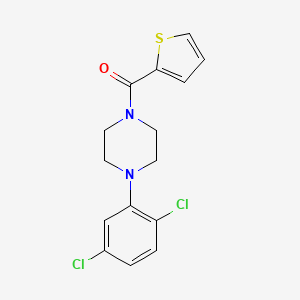

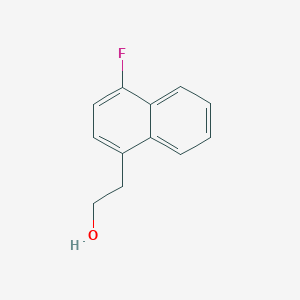
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-methylpyrazin-2-yl)methanone](/img/structure/B2438014.png)

![N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide](/img/structure/B2438016.png)
![N-benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2438018.png)
![1-(3,7-Dioxa-10-azaspiro[5.6]dodecan-10-yl)prop-2-en-1-one](/img/structure/B2438022.png)
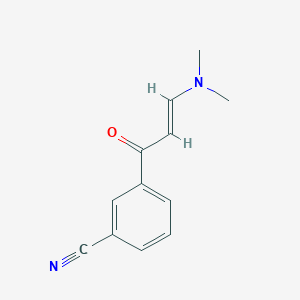
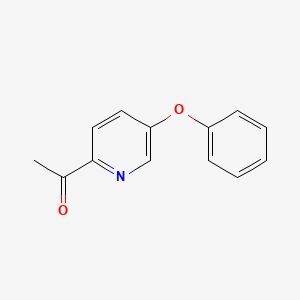
![N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2438027.png)
![methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2438028.png)